molecular formula C21H18O6 B2707263 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate CAS No. 845809-51-0

3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate

Cat. No.: B2707263
CAS No.: 845809-51-0
M. Wt: 366.369
InChI Key: ZWAUYUUUGUSCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a chromenone core, a methoxyphenoxy group, and a cyclopropanecarboxylate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions, followed by cyclization.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced via a nucleophilic aromatic substitution reaction, where 4-methoxyphenol reacts with a suitable leaving group on the chromenone core.

    Esterification: The final step involves the esterification of the chromenone derivative with cyclopropanecarboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts and solvents to minimize waste and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenone core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction of the chromenone core can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding chromanol derivatives.

    Substitution: The methoxyphenoxy group can participate in various substitution reactions, including nucleophilic and electrophilic aromatic substitutions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Various substituted chromenone derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential anti-inflammatory, antioxidant, and anticancer properties. The chromenone core is known for its biological activity, and modifications can enhance these effects.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.

    Industrial Applications: Potential use in the development of new materials with specific optical or electronic properties due to its conjugated system.

Mechanism of Action

The biological activity of 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate is primarily attributed to its ability to interact with various molecular targets:

    Enzyme Inhibition: It can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

    Receptor Binding: The compound can bind to specific receptors, modulating signal transduction pathways and affecting cellular responses.

    Antioxidant Activity: The chromenone core can scavenge free radicals, reducing oxidative stress and protecting cells from damage.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl cyclopropanecarboxylate: Similar structure but with a trifluoromethyl group, which can alter its biological activity and chemical properties.

    3-(4-Hydroxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate: The hydroxy group can enhance hydrogen bonding and solubility, affecting its interactions and applications.

Uniqueness

3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenoxy group and the cyclopropanecarboxylate ester makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-12-20(26-15-7-5-14(24-2)6-8-15)19(22)17-10-9-16(11-18(17)25-12)27-21(23)13-3-4-13/h5-11,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAUYUUUGUSCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3CC3)OC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.